molecular formula C11H10OS2 B14633666 (2,5-Dimethylthiophen-3-yl)(thiophen-2-yl)methanone CAS No. 57248-32-5

(2,5-Dimethylthiophen-3-yl)(thiophen-2-yl)methanone

Cat. No.: B14633666
CAS No.: 57248-32-5
M. Wt: 222.3 g/mol
InChI Key: TYZIZRPGZWNMSF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(2,5-Dimethylthiophen-3-yl)(thiophen-2-yl)methanone is a compound that belongs to the class of thiophene derivatives. Thiophenes are five-membered heteroaromatic compounds containing a sulfur atom. These compounds are known for their diverse applications in medicinal chemistry and material science due to their unique chemical properties .

Preparation Methods

The synthesis of (2,5-Dimethylthiophen-3-yl)(thiophen-2-yl)methanone typically involves the reaction of 2,5-dimethylthiophene with thiophene-2-carbaldehyde under specific conditions. One common method includes the use of a Lewis acid catalyst such as aluminum chloride (AlCl3) to facilitate the Friedel-Crafts acylation reaction. The reaction is carried out in an anhydrous solvent like dichloromethane (DCM) at low temperatures to ensure high yield and purity .

Industrial production methods for thiophene derivatives often involve similar synthetic routes but on a larger scale. These methods may include continuous flow reactors to enhance efficiency and scalability .

Chemical Reactions Analysis

(2,5-Dimethylthiophen-3-yl)(thiophen-2-yl)methanone undergoes various chemical reactions, including:

Mechanism of Action

The mechanism of action of (2,5-Dimethylthiophen-3-yl)(thiophen-2-yl)methanone involves its interaction with specific molecular targets and pathways. For instance, its anti-inflammatory effects are believed to be mediated through the inhibition of pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX). Additionally, its antimicrobial activity may result from the disruption of microbial cell membranes and inhibition of essential enzymes .

Comparison with Similar Compounds

(2,5-Dimethylthiophen-3-yl)(thiophen-2-yl)methanone can be compared with other thiophene derivatives such as:

The uniqueness of this compound lies in its dual thiophene rings, which confer enhanced stability and reactivity, making it a valuable compound for various applications.

Properties

CAS No.

57248-32-5

Molecular Formula

C11H10OS2

Molecular Weight

222.3 g/mol

IUPAC Name

(2,5-dimethylthiophen-3-yl)-thiophen-2-ylmethanone

InChI

InChI=1S/C11H10OS2/c1-7-6-9(8(2)14-7)11(12)10-4-3-5-13-10/h3-6H,1-2H3

InChI Key

TYZIZRPGZWNMSF-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(S1)C)C(=O)C2=CC=CS2

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.